molecular formula C56H42BF48NaO11 B039439 Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate CAS No. 120945-63-3

Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate

Cat. No. B039439
M. Wt: 1836.6 g/mol
InChI Key: HQYSIIBSDLWUEX-UHFFFAOYSA-N
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Description

Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate is a lipophilic ion which is insoluble in water . It is also strong against acids and oxidants . It is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . It is also used as an anionic phase-transfer catalyst .


Synthesis Analysis

The compound can be prepared using boron trifluoride and 3,5-bis (trifluoromethyl)phenylmagnesium iodide as major components .


Molecular Structure Analysis

The empirical formula of the compound is C56H36BF48NaO8 · 3H2O . The molecular weight is 1836.65 g/mol .


Chemical Reactions Analysis

The compound is a lipophilic additive of tetraphenylborate and is used for solvent extraction of cations and solvent polymeric membrane electrodes and optodes . It is also used as an anionic phase-transfer catalyst .


Physical And Chemical Properties Analysis

The compound is a powder . It is insoluble in water and is strong against acids and oxidants .

Scientific Research Applications

  • Catalysis : It's an efficient negatively charged phase transfer catalyst for diazonium ion in azo coupling reactions and catalyzes one-pot, three-component Mannich reactions and reductive amination of aldehydes in water at ambient temperatures (Kobayashi et al., 1981); (Chang et al., 2006); (Lai et al., 2008).

  • Synthesis : It's used in synthesizing various tetraarylborate ions with many trifluoromethyl groups and helps in producing stable silyloxonium ions at low temperatures (Fujiki et al., 1992); (Kira et al., 1992).

  • Sensor Technology : It acts as a stable anionic additive in cation-selective chemical sensors, improves cocaine-selective membrane electrodes, and constructs histamine-sensitive membrane electrodes (Rosatzin et al., 1993); (Watanabe et al., 1995); (Katsu & Hirodo, 1999).

  • Polymerization : It is a proton source for initiating polymerization of vinyl ethers and activates styrenes for efficient polymerization (Chang et al., 2006).

  • Stability and Lipophilicity : It's noted for its high lipophilicity, insolubility in water, and durability against acid and oxidants, which is crucial for the isolation of highly electrophilic cations (Nishida et al., 1984); (Chen & Lancaster, 2013).

  • Chemical Analysis : It is a safe and reliable reagent for analyzing water content in solutions of fluorinated tetraarylborates and has been standardized for preparation and purification (Yakelis & Bergman, 2005).

Safety And Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound’s use as a lipophilic ion exchanger for ion-selective membrane electrodes and as an anionic phase-transfer catalyst suggests potential applications in the field of analytical chemistry . Its role in the solvent extraction of cations also indicates potential use in separation processes .

properties

IUPAC Name

sodium;tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]boranuide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H36BF48O8.Na.3H2O/c1-106-33(41(58,59)60,42(61,62)63)21-9-22(34(107-2,43(64,65)66)44(67,68)69)14-29(13-21)57(30-15-23(35(108-3,45(70,71)72)46(73,74)75)10-24(16-30)36(109-4,47(76,77)78)48(79,80)81,31-17-25(37(110-5,49(82,83)84)50(85,86)87)11-26(18-31)38(111-6,51(88,89)90)52(91,92)93)32-19-27(39(112-7,53(94,95)96)54(97,98)99)12-28(20-32)40(113-8,55(100,101)102)56(103,104)105;;;;/h9-20H,1-8H3;;3*1H2/q-1;+1;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYSIIBSDLWUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C2=CC(=CC(=C2)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)(C3=CC(=CC(=C3)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC)C4=CC(=CC(=C4)C(C(F)(F)F)(C(F)(F)F)OC)C(C(F)(F)F)(C(F)(F)F)OC.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42BF48NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635624
Record name Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1836.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate

CAS RN

120945-63-3
Record name Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)phenyl]borate(1-)--water (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
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Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
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Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
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Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
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Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate
Reactant of Route 6
Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate

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